2-(Bromomethyl)furan
Overview
Description
2-(Bromomethyl)furan is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, where a bromomethyl group is attached to the second carbon of the furan ring. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is soluble in alcohol and ether but only slightly soluble in water .
Synthetic Routes and Reaction Conditions:
Bromination of 2-Furylmethanol: One common method involves the bromination of 2-furylmethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.
Bromination of 2-Furylmethyl Chloride: Another method involves the bromination of 2-furylmethyl chloride using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production typically involves the bromination of furan derivatives under optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: It can be oxidized to form corresponding furan carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield 2-methylfuran using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furan carboxylic acids.
Reduction: Formation of 2-methylfuran.
Scientific Research Applications
2-(Bromomethyl)furan has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)furan involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
2-Furylmethyl Chloride: Similar in structure but with a chlorine atom instead of bromine.
2-Methylfuran: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Furfuryl Alcohol: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness: 2-(Bromomethyl)furan is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various fields of research and industry .
Properties
IUPAC Name |
2-(bromomethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVCNWQCJCMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404771 | |
Record name | 2-(bromomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-18-7 | |
Record name | 2-(bromomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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